molecular formula C16H13ClN2O2S B2808939 2-(4-chlorophenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide CAS No. 95240-10-1

2-(4-chlorophenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide

Cat. No. B2808939
CAS RN: 95240-10-1
M. Wt: 332.8
InChI Key: HMPVQTKZHWAUIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide, also known as CPTH2, is a small molecule inhibitor that has been widely used in scientific research. It is a potent inhibitor of histone acetyltransferase (HAT) activity and has been shown to have potential therapeutic applications in various diseases.

Scientific Research Applications

Spectroscopic and Quantum Mechanical Studies

This research explores the spectroscopic and quantum mechanical properties of various bioactive benzothiazolinone acetamide analogs, including N-(6-methyl-2-pyridyl)-2-[6-(2-chlorobenzoyl)-2-benzothiazolinone-3-yl]acetamide (MCBA), among others. The study delves into their vibrational spectra, electronic properties, and potential as photosensitizers in dye-sensitized solar cells (DSSCs) due to their notable light harvesting efficiency (LHE) and favorable free energy of electron injection. Additionally, the compounds’ non-linear optical (NLO) activity is examined, with insights into intramolecular interactions provided by natural bond orbital analysis. Moreover, molecular docking is utilized to understand the binding interactions of these compounds with Cyclooxygenase 1 (COX1), revealing compound MFBA's significant binding affinity (Mary et al., 2020).

properties

IUPAC Name

2-(4-chlorophenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2S/c1-10-2-7-13-14(8-10)22-16(18-13)19-15(20)9-21-12-5-3-11(17)4-6-12/h2-8H,9H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMPVQTKZHWAUIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide

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